(2-Ethoxypyridin-3-yl)methanamine oxalate
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Overview
Description
(2-Ethoxypyridin-3-yl)methanamine oxalate is an organic compound with the molecular formula C8H12N2OC2H2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Many drugs target proteins, such as enzymes or receptors, to exert their effects. The specific targets of “(2-Ethoxypyridin-3-yl)methanamine oxalate” are currently unknown .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, it could inhibit an enzyme, activate a receptor, or interfere with a cellular process. The specific mode of action of “this compound” is currently unknown .
Biochemical Pathways
Drugs can affect various biochemical pathways in the body. They can inhibit or enhance certain steps in these pathways, leading to changes in the production of metabolites or signaling molecules. The specific pathways affected by “this compound” are currently unknown .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a drug. Factors such as the drug’s solubility, stability, and molecular size can affect its pharmacokinetics. The specific ADME properties of “this compound” are currently unknown .
Result of Action
The result of a drug’s action can be observed at the molecular, cellular, and physiological levels. This could include changes in cell behavior, alterations in signaling pathways, or improvements in symptoms of a disease. The specific results of “this compound” action are currently unknown .
Action Environment
The environment in which a drug acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s action. The specific environmental influences on “this compound” are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxypyridin-3-yl)methanamine oxalate typically involves the reaction of (2-Ethoxypyridin-3-yl)methanamine with oxalic acid. The reaction is carried out in a suitable solvent under controlled temperature and pH conditions to ensure the formation of the oxalate salt. The process may involve steps such as purification and crystallization to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxypyridin-3-yl)methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, imines, nitriles, oximes, and amides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Ethoxypyridin-3-yl)methanamine oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxypyridin-3-yl)methanamine oxalate
- (2-Ethoxypyridin-3-yl)methanamine dihydrochloride
- (6-Ethoxypyridin-2-yl)methanamine
Uniqueness
(2-Ethoxypyridin-3-yl)methanamine oxalate is unique due to its specific structural features, such as the ethoxy group at the 2-position of the pyridine ring and the methanamine group at the 3-position. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.C2H2O4/c1-2-11-8-7(6-9)4-3-5-10-8;3-1(4)2(5)6/h3-5H,2,6,9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXUYYHTTBWONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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